![molecular formula C21H13F3N2O3 B2689647 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione CAS No. 310451-99-1](/img/structure/B2689647.png)
5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione, also known as 5-AP-2-TFMPI, is a novel compound with potential applications in scientific research and drug development. The compound was first synthesized by the research group of Professor K.C. Nicolaou at The Scripps Research Institute in La Jolla, California in 2014. This compound is a member of a new class of molecules called isoindolines, which are characterized by a combination of an aromatic ring and an amine group. Due to its unique structure, 5-AP-2-TFMPI has attracted a great deal of scientific interest, as it has been shown to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis Techniques
An efficient synthesis method involving N-Hydroxymethylphthalimide with Arylamines demonstrates the creation of compounds similar in structure to "5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione," showcasing its role in producing N-(Arylaminomethyl)-phthalimides. These compounds have potential applications in material science, acting as precursors to more complex molecules (Sena et al., 2007).
Material Science Applications
Research on isoindoline-1,3-dione-based mesogenic Schiff bases indicates the potential of such compounds in creating liquid crystal displays (LCDs). Two series of these compounds displayed enantiotropic liquid crystalline behavior with Nematic textures, and a few also exhibited SmA phase, underscoring their importance in the development of new LCD technologies (Dubey et al., 2018).
Polymer Science
The development of fluorinated poly(ether imide)s from a new diamine monomer, including the benzo[f]isoindole-1,3-dione unit, shows applications in creating high-performance materials. These polymers exhibited extremely high glass transition temperatures (up to 335 °C), outstanding thermal stability (up to 559 °C), and high tensile strength (up to 102 MPa), signifying their utility in aerospace, automotive, and electronic industries where high-performance materials are crucial (Sen & Banerjee, 2012).
Chemical Properties and Reactivity
Explorations into the chemical properties and reactivity of similar compounds, like 4-Aminophthalimide, have led to a deeper understanding of molecular interactions, such as N—H⋯O intermolecular hydrogen-bonding. This research contributes to the broader knowledge of molecular design and the development of new compounds with desired physical and chemical properties (Sarkar, 2008).
Propriétés
IUPAC Name |
5-(4-aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)17-3-1-2-4-18(17)26-19(27)15-10-9-14(11-16(15)20(26)28)29-13-7-5-12(25)6-8-13/h1-11H,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHMRJRNAPOFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)
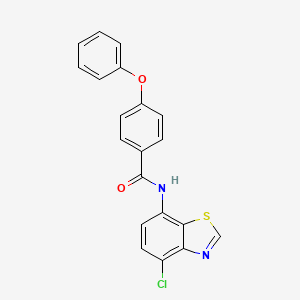
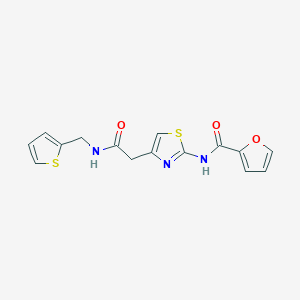

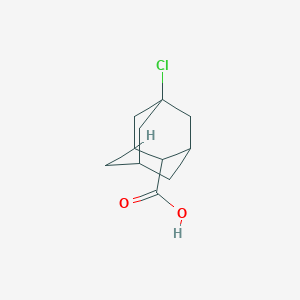
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)
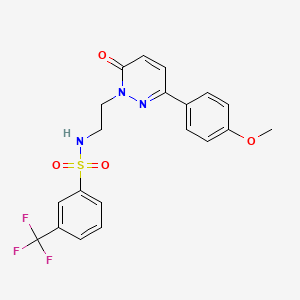
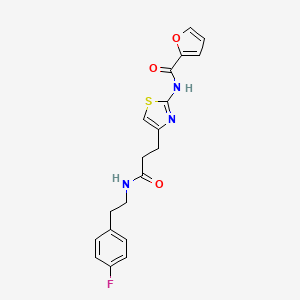
![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)